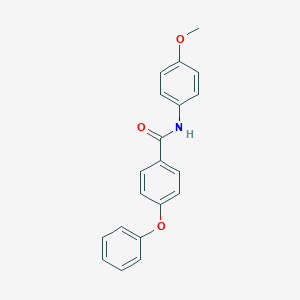

N-(4-methoxyphenyl)-4-phenoxybenzamide

Description

N-(4-Methoxyphenyl)-4-phenoxybenzamide is a benzamide derivative characterized by a methoxyphenyl group attached to the amide nitrogen and a phenoxy-substituted benzoyl moiety. This compound belongs to a broader class of benzamide derivatives known for diverse pharmacological activities, including antitumor, antioxidant, and antiparasitic properties. Its structure enables interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, influenced by the electron-donating methoxy group and the aromatic phenoxy system .

Properties

Molecular Formula |

C20H17NO3 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-4-phenoxybenzamide |

InChI |

InChI=1S/C20H17NO3/c1-23-17-13-9-16(10-14-17)21-20(22)15-7-11-19(12-8-15)24-18-5-3-2-4-6-18/h2-14H,1H3,(H,21,22) |

InChI Key |

LXLAVNODLLFGRT-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Antitumor Activity: Substituent Effects on Benzamide Derivatives

a. N-(4-Fluorophenyl)-4-Phenoxybenzamide

- Structural Difference : Fluorine replaces the methoxy group at the para position of the aniline ring.

- Activity : Demonstrates significant antitumor activity against multiple cancer cell lines, attributed to fluorine's electronegativity enhancing binding affinity to cellular targets .

b. N-(1-(2,6-Difluorobenzyl)-Piperidine-4-yl)-4-Phenoxybenzamide (Compound 10)

- Structural Difference : Incorporates a piperidine ring substituted with a 2,6-difluorobenzyl group.

- Activity: Exhibits potent activity against HepG2 hepatocarcinoma cells (IC₅₀ < 1 μM), highlighting the importance of fluorinated alkyl chains in improving cellular penetration and target engagement .

c. N-(4-Methoxyphenyl)pentanamide

- Structural Difference: Replaces the phenoxybenzoyl group with a pentanamide chain.

- Activity : Shows anthelmintic efficacy comparable to albendazole but with reduced cytotoxicity, suggesting that aliphatic chains may reduce toxicity while retaining bioactivity .

Table 1: Antitumor and Anthelmintic Activities of Selected Analogs

Antioxidant Activity: Role of Thiourea and Methoxy Groups

a. N-{[(4-Methoxyphenyl)Amino]Carbonothioyl}Benzamide (H10)

- Structural Difference : Features a thiourea (-NCS-) linker instead of a traditional amide bond.

- Activity: Exhibits 87.7% inhibition in antioxidant assays, outperforming non-thiourea analogs. The methoxy group enhances radical scavenging, while the thiourea moiety contributes to metal chelation .

b. N-[(4-Hydroxyphenyl)Carbonothioyl]-4-Methoxybenzamide

Crystallographic and Hydrogen-Bonding Profiles

a. N-(4-Methoxyphenyl)Piperazin-ium Salts

b. 4-Bromo-N-(4-Methoxy-2-Nitrophenyl)-Benzamide (4MNB)

- Structural Difference : Bromine and nitro groups introduce steric and electronic effects.

- Crystallography : Asymmetric unit contains two molecules (A and B), with dihedral angles between aryl rings influencing packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.